5-Nitro-1H-pyrazol-3-amine
Overview
Description
5-Nitro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 5-position and an amino group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems . The presence of both nitro and amino groups in this compound makes it a valuable compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of 5-Nitro-1H-pyrazol-3-amine is currently unknown. Pyrazoles, in general, are known to exhibit tautomerism, which may influence their reactivity and interaction with biological targets . The presence of the nitro group in this compound could potentially enhance its reactivity.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities
Pharmacokinetics
The physicochemical properties of related compounds suggest that they may exhibit good thermal stability .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the thermal stability of a compound can affect its reactivity and potential applications . .
Biochemical Analysis
Biochemical Properties
5-Nitro-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative stress responses, where this compound acts as an inhibitor, reducing the activity of these enzymes and thereby modulating the cellular response to oxidative stress . Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, altering their conformation and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . In normal cells, this compound influences cell signaling pathways, such as the MAPK pathway, leading to changes in gene expression and cellular metabolism . Furthermore, it has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signaling events . Additionally, it has been shown to modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of target enzymes and prolonged effects on cellular metabolism . In in vivo studies, the compound has demonstrated consistent activity over time, with no significant loss of efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and significant therapeutic potential . At higher doses, toxic effects such as liver damage and oxidative stress have been reported . Threshold effects have been identified, where the compound exhibits a dose-dependent increase in efficacy up to a certain point, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it affects the pentose phosphate pathway by modulating the activity of glucose-6-phosphate dehydrogenase, resulting in changes in NADPH production and redox balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-pyrazol-3-amine typically involves the nitration of 1H-pyrazol-3-amine. One common method includes the reaction of 1H-pyrazol-3-amine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro-derivatives or further oxidized products.
Reduction: Formation of 1H-pyrazol-3,5-diamine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1H-pyrazol-3-amine has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1H-pyrazole: Lacks the amino group, limiting its ability to participate in nucleophilic substitution reactions.
1H-Pyrazol-3-amine: Lacks the nitro group, reducing its potential for oxidative and reductive transformations.
Uniqueness
5-Nitro-1H-pyrazol-3-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
5-nitro-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIIQXTUOQUWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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